molecular formula C14H14BrN B13231841 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B13231841
M. Wt: 276.17 g/mol
InChI Key: YWHNBWDYODPQQP-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C8H10BrN. It is also known as 3-Bromophenethylamine. This compound belongs to the class of aromatic amines and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of phenethylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various amines or hydrocarbons.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce various amines.

Scientific Research Applications

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes. This modulation can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby affecting mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: Similar in structure but with the bromine atom attached to a different position on the phenyl ring.

    2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of a bromine atom.

    3,4-Dimethoxyphenethylamine: Features methoxy groups instead of a bromine atom.

Uniqueness

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

2-[3-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10H,8-9,16H2

InChI Key

YWHNBWDYODPQQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CCN

Origin of Product

United States

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